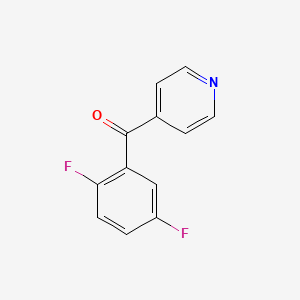

4-(2,5-Difluorobenzoyl)pyridine

Description

4-(2,5-Difluorobenzoyl)pyridine is a fluorinated aromatic ketone characterized by a pyridine ring substituted at the 4-position with a 2,5-difluorobenzoyl group. This compound is notable for its applications in organic synthesis, particularly in glycopeptide chemistry and pharmaceutical intermediates. The 2,5-difluorobenzoyl group is synthesized via reaction of the corresponding acid chloride with pyridine derivatives, often catalyzed by DMAP (4-dimethylaminopyridine), yielding high efficiency (91% yield) . Its stability under basic cleavage conditions (e.g., LiOH/MeOH or NH₃/MeOH) and resistance to side reactions, such as orthoester formation or glycoside elimination, make it superior to traditional protecting groups like acetates and benzoates in glycopeptide synthesis . Additionally, its derivatives are utilized in patented pharmaceutical intermediates, such as kinase inhibitors and spirocyclic compounds .

Propriétés

IUPAC Name |

(2,5-difluorophenyl)-pyridin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO/c13-9-1-2-11(14)10(7-9)12(16)8-3-5-15-6-4-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCICHYIROXZUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)C2=CC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 4-(2,5-Difluorobenzoyl)pyridine can be achieved through several synthetic routes. One common method involves the [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components . This approach utilizes the thermal pericyclic or hetero-Diels Alder reaction and transition metal-catalyzed formal [4 + 2] cycloaddition reactions. Industrial production methods often involve the use of commercial manganese dioxide for the aromatization of 4-substituted-1,4-dihydropyridines under microwave irradiation .

Analyse Des Réactions Chimiques

4-(2,5-Difluorobenzoyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

Substitution: It can undergo substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.

Suzuki–Miyaura Coupling: This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that utilizes boron reagents.

Applications De Recherche Scientifique

Chemistry Applications

- Synthesis of Complex Molecules : This compound is utilized as a building block in organic synthesis. Its structure allows for the introduction of various functional groups, making it valuable in the development of more complex organic compounds.

- Material Science : The compound's unique properties make it suitable for the development of specialty chemicals and materials used in various industrial applications.

Biological Applications

- Antimicrobial Activity : Research has indicated that 4-(2,5-Difluorobenzoyl)pyridine exhibits significant antimicrobial properties. It has been tested against various pathogens, showing efficacy in inhibiting bacterial growth.

- Anticancer Properties : Studies have explored this compound's potential as an anticancer agent. Its mechanism involves interaction with specific molecular targets within cancer cells, leading to apoptosis and inhibition of cell proliferation. For instance, derivatives of this compound have shown promising results in preclinical models targeting different cancer types.

- Mechanism of Action : The fluorinated structure enhances binding affinity to biological targets such as enzymes and receptors, which is crucial for its biological activity.

Medicinal Chemistry

- Drug Development : 4-(2,5-Difluorobenzoyl)pyridine has been investigated as a lead compound in drug discovery programs aimed at developing new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for further optimization.

- Case Study : In one study, the compound was evaluated for its efficacy against human African trypanosomiasis. It demonstrated significant activity in murine models, leading to its consideration as a potential therapeutic agent for neglected tropical diseases .

Industrial Applications

- Production of Specialty Chemicals : This compound is used in the synthesis of various specialty chemicals that find applications in pharmaceuticals and agrochemicals. Its unique properties allow for the formulation of products with enhanced performance characteristics.

Data Table: Summary of Key Findings

Mécanisme D'action

The mechanism of action of 4-(2,5-Difluorobenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the aromatic ring enhances its electron-withdrawing properties, which can influence its reactivity and interactions with biological molecules . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The electronic, steric, and functional properties of 4-(2,5-Difluorobenzoyl)pyridine are critically influenced by the substituents on the benzoyl and pyridine moieties. Below is a comparative analysis with key analogs:

Substituent Effects on Reactivity and Stability

- Fluorine vs. Chlorine: Chlorine substituents (e.g., in 5-(2,5-dichlorobenzoyl)-2-methylpyridine) increase molecular weight and steric hindrance but reduce electronegativity compared to fluorine.

- Substituent Position : The 2,5-difluoro configuration in 4-(2,5-Difluorobenzoyl)pyridine enables symmetrical electronic effects, enhancing stability and cleavage efficiency. In contrast, the 2,4-difluoro isomer (e.g., 2-Chloro-5-(2,4-difluorobenzoyl)pyridine) creates an asymmetric charge distribution, which may affect intermolecular interactions .

Cleavage Kinetics and Functional Utility

The 2,5-difluorobenzoyl group exhibits the fastest cleavage rate among fluorinated benzoyl derivatives under basic conditions:

Cleavage Rate Order :

2,5-difluoro > 3-fluoro > 2-fluoro > 4-fluoro .

This rapid cleavage, coupled with resistance to side reactions, makes 4-(2,5-Difluorobenzoyl)pyridine ideal for protecting glycosides in peptide synthesis. In contrast, pentafluorobenzoate derivatives, while stronger electron-withdrawing groups, are less versatile due to excessive deactivation of reactive centers .

Activité Biologique

4-(2,5-Difluorobenzoyl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

4-(2,5-Difluorobenzoyl)pyridine features a pyridine ring substituted with a difluorobenzoyl group. The presence of fluorine atoms is known to enhance the pharmacological properties of organic compounds, affecting their lipophilicity and binding affinities.

Antimicrobial Activity

Recent studies have reported significant antimicrobial properties for compounds containing the pyridine nucleus, including 4-(2,5-Difluorobenzoyl)pyridine. The following table summarizes the antimicrobial activity against various bacterial strains:

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| 4-(2,5-Difluorobenzoyl)pyridine | Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 20 | 16 | |

| Bacillus cereus | 18 | 64 | |

| Pseudomonas aeruginosa | 10 | 128 |

The disk diffusion method was employed to evaluate the antibacterial activity, demonstrating that 4-(2,5-Difluorobenzoyl)pyridine exhibits moderate inhibition against Gram-positive bacteria while showing less efficacy against Gram-negative bacteria .

Anticancer Activity

Research has indicated that compounds similar to 4-(2,5-Difluorobenzoyl)pyridine can act as inhibitors of tyrosine kinases involved in cancer progression. In vitro studies have shown that these compounds can inhibit cell proliferation in human cancer cell lines. For example:

- Cell Line : L2987 human lung carcinoma

- IC50 : Approximately 50 nM for related pyridine derivatives, indicating potent anticancer activity .

The biological activity of 4-(2,5-Difluorobenzoyl)pyridine may be attributed to its ability to interact with specific enzymes or receptors. Studies suggest that the compound can bind to the active sites of enzymes such as VEGFR-2 and FGFR-1, inhibiting their activity and thus affecting cell signaling pathways critical for tumor growth and survival .

Case Studies

A notable study involved the synthesis and evaluation of various analogues of 4-(2,5-Difluorobenzoyl)pyridine. These analogues were tested for their ability to inhibit specific kinases associated with cellular growth. The results showed that modifications in the substituents significantly affected both the potency and selectivity of the compounds against different kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.